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molecular formula C7H18NO2P B124387 Cgp 36742 CAS No. 145537-81-1

Cgp 36742

Cat. No. B124387
M. Wt: 179.2 g/mol
InChI Key: ONNMDRQRSGKZCN-UHFFFAOYSA-N
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Patent
US05051524

Procedure details

A solution of 1 g of 3-aminopropyl(but-3-enyl)phosphinic acid in 25 ml of water is treated with 0.1 g of 5% palladium on charcoal and hydrogenated at room temperature until hydrogen uptake ceases. The catalyst is removed by filtration of the reaction mixture through celite and the filtrate evaporated to dryness, to afford 3-aminopropyl(butyl)phosphinic acid, m.p.231°-234° (dec.) 31 -NMR (D2O): δ+44.6 ppm.
Name
3-aminopropyl(but-3-enyl)phosphinic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:8][CH2:9][CH:10]=[CH2:11])(=[O:7])[OH:6].[H][H]>O.[Pd]>[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:8][CH2:9][CH2:10][CH3:11])(=[O:6])[OH:7]

Inputs

Step One
Name
3-aminopropyl(but-3-enyl)phosphinic acid
Quantity
1 g
Type
reactant
Smiles
NCCCP(O)(=O)CCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration of the reaction mixture through celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NCCCP(O)(=O)CCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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